N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine derivative characterized by a 2-chlorophenyl group at the N1 position, a 2-fluorophenyl group at the C4 position, and a methyl substituent at C4. The 2-oxo group at C2 and the carboxamide at C5 contribute to its hydrogen-bonding capacity and conformational rigidity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-9-5-3-7-12(14)19)16(23-18(25)21-10)11-6-2-4-8-13(11)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCHINIXPIMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 359.79 g/mol. Its structural features include a tetrahydropyrimidine core, which is known for various biological activities. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings may enhance its biological properties by influencing interactions with biological targets.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from substituted aryl aldehydes and urea under reflux conditions. The synthesis yields a yellowish solid with a melting point ranging from 211°C to 213°C, indicating good purity and stability for further biological evaluations .
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to this compound have shown significant activity against various bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl rings enhances their interaction with microbial enzymes .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound class. For instance, derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7 by inducing apoptosis and causing G1 phase cell cycle arrest. The mechanism involves the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl... | HeLa | 15.0 | Apoptosis induction |
| N-(4-fluorophenyl)-6-methyl... | MCF-7 | 12.5 | Topoisomerase II inhibition |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory activity. It has been reported to inhibit TNFα-induced NF-κB activation in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study conducted by Jiang et al. demonstrated that similar pyrimidine derivatives inhibited topoisomerase II with IC50 values around 20 µM in plasmid DNA assays. These compounds were effective in inducing G2/M cell cycle arrest in cancer cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrimidine ring significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions enhanced both antimicrobial and anticancer activities compared to non-halogenated analogs .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Comparisons:
- N-(2-Methoxyphenyl)-4-(4-Methylphenyl)-6-Methyl-2-Oxo Analogs ():
- The 2-methoxyphenyl group introduces electron-donating effects (+M), increasing electron density on the pyrimidine ring compared to the electron-withdrawing (-I) 2-chlorophenyl group in the target compound.
- The 4-methylphenyl group () is less polar than the 2-fluorophenyl group, leading to higher lipophilicity (calculated logP ≈ 3.8 vs. 3.2 for the target compound) .
Table 1: Substituent Effects on Physicochemical Properties
Conformational Analysis and Crystal Packing
- Dihedral Angles and Ring Puckering ():
- The 2-fluorophenyl group in the target compound induces a dihedral angle of 12.8° with the pyrimidine ring, comparable to 4-chlorophenyl analogs (5.2–12.8°) .
- In contrast, 4-methylphenyl substituents () exhibit larger deviations (up to 20°) due to steric repulsion between methyl and pyrimidine hydrogens.
- Cremer-Pople puckering parameters for the tetrahydropyrimidine ring () suggest a half-chair conformation (θ ≈ 45°, φ ≈ 0°), similar to other 2-oxo derivatives .
Table 2: Structural Parameters of Selected Analogs
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves cyclocondensation of an aldehyde (e.g., 2-fluorobenzaldehyde), urea/thiourea, and a β-keto ester derivative. Catalytic optimization (e.g., using HCl or Lewis acids like FeCl₃) improves yield and regioselectivity . For the carboxamide moiety, post-synthetic modification via aminolysis of ester intermediates (e.g., methyl or ethyl esters) with 2-chloroaniline is recommended. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. How can the structural identity and purity of the compound be validated?
- X-ray crystallography : Resolve single-crystal structures using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm stereochemistry and packing interactions .
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR for carbonyl (C=O) stretching bands (~1680–1720 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) ensures >95% purity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition : Screen against thymidine phosphorylase (TP) using a spectrophotometric assay (monitor 2-deoxy-D-ribose formation at 290 nm) to assess anticancer potential .
- Antimicrobial activity : Perform broth microdilution assays against E. coli, S. aureus, and C. albicans to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How do crystal packing and polymorphism affect its physicochemical properties?
Conformational polymorphism, as observed in analogous dihydropyrimidinones, arises from variations in ester group orientation (e.g., syn vs. anti), impacting solubility and bioavailability. Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. For example, a para-fluoro substituent on the aryl ring induces polymorphism, with Form I (mp 168°C) showing higher solubility than Form II (mp 174°C) due to weaker C–H⋯π interactions .
Q. What computational strategies can predict its binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina or GOLD to model interactions with TP (PDB ID: 2WK8). Key residues (e.g., Asp167, His116) form hydrogen bonds with the carboxamide and oxo groups .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with TP inhibitory activity. Electron-withdrawing groups (e.g., 2-Cl, 2-F) enhance binding by stabilizing the enolate intermediate .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What experimental evidence explains discrepancies in bioactivity across studies?
Contradictions in antimicrobial efficacy may stem from strain-specific resistance mechanisms or assay conditions (e.g., pH, inoculum size). For example, P. aeruginosa shows reduced susceptibility due to efflux pumps. Validate results using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
